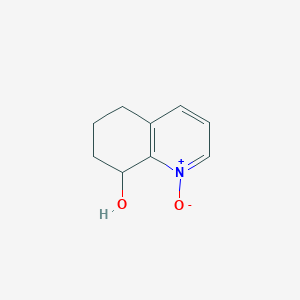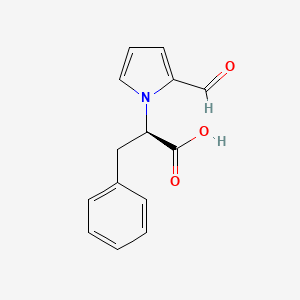
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.
Attachment of the Phenylpropanoic Acid Moiety: This step can involve a Friedel-Crafts acylation reaction, where the pyrrole derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The formyl group in ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry
In the industrial sector, ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
Similar Compounds
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoic acid
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the formyl group and the pyrrole ring in a single molecule provides a versatile platform for chemical modifications and interactions with biological targets.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m1/s1 |
InChIキー |
XZAYKRMTIYRFEF-CYBMUJFWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C=CC=C2C=O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


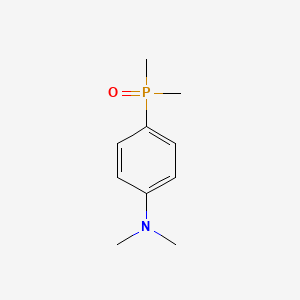
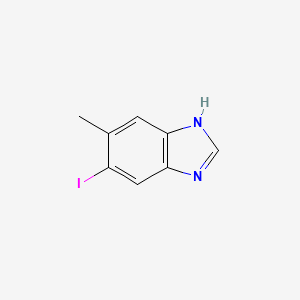
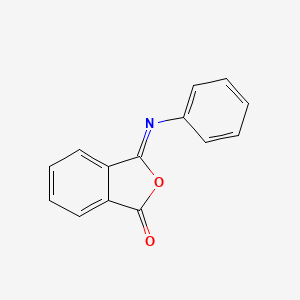
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
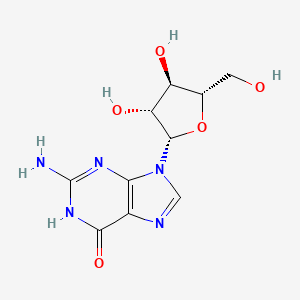
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
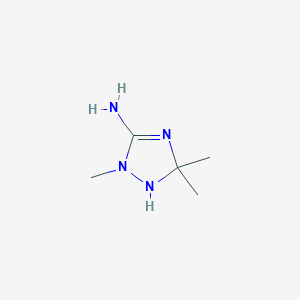
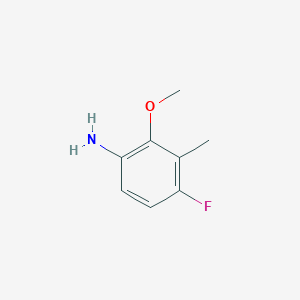
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
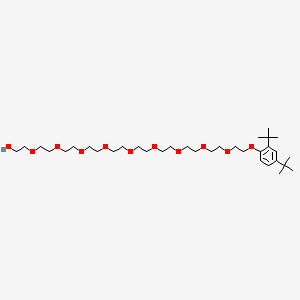
![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
